molecular formula C10H8N2S B15494690 1h-[1,4]Thiazino[4,3-a]benzimidazole CAS No. 245-52-3

1h-[1,4]Thiazino[4,3-a]benzimidazole

Cat. No.: B15494690
CAS No.: 245-52-3
M. Wt: 188.25 g/mol
InChI Key: YQXZTIISAXLRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-[1,4]Thiazino[4,3-a]benzimidazole is a fused heterocyclic compound comprising a benzimidazole core fused with a 1,4-thiazine ring. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound’s bicyclic system allows for diverse functionalization, enabling applications in drug design, particularly as a precursor for antitumor, antimicrobial, and anti-inflammatory agents . Its synthesis often involves cycloaddition or rearrangement reactions, as demonstrated in studies by Abe et al., who revised its structural elucidation during cycloadduct formation with propiolic esters .

Properties

CAS No.

245-52-3

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

1H-[1,4]thiazino[4,3-a]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-2-4-9-8(3-1)11-10-7-13-6-5-12(9)10/h1-6H,7H2

InChI Key

YQXZTIISAXLRLZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C=CS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • 1H-[1,4]Thiazino[4,3-a]benzimidazole vs. Thiazolo[3,2-a]benzimidazoles: While both contain fused benzimidazole and sulfur-containing rings, the thiazino system incorporates a six-membered 1,4-thiazine ring, whereas thiazolo derivatives feature a five-membered thiazole ring. This difference impacts ring strain, reactivity, and binding affinity in biological systems. For example, thiazolo derivatives exhibit higher planarity, favoring intercalation with DNA, whereas the thiazino system’s flexibility enhances interactions with enzyme pockets .
  • Comparison with [1,4]Thiazino[4,3-a]quinolines: Replacing the benzimidazole moiety with a quinoline ring (as in [1,4]thiazino[4,3-a]quinolines) shifts the electronic profile. The quinoline’s aromatic nitrogen enhances π-stacking but reduces hydrogen-bonding capacity compared to benzimidazole .

Reactivity and Functionalization

  • Electrophilic Substitution: The benzimidazole moiety in this compound directs electrophiles to the C-2 position, similar to simpler benzimidazoles. However, the thiazine ring’s sulfur atom increases susceptibility to oxidation compared to oxazepine analogs .

Q & A

What are the most efficient synthetic routes for 1H-[1,4]thiazino[4,3-a]benzimidazole, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves heterocyclization or Friedel-Crafts acylation. For example, a solvent-free Friedel-Crafts approach using Eaton’s reagent achieves high yields (80–90%) by minimizing side reactions . Solvent choice significantly impacts reaction efficiency: polar aprotic solvents like DMF enhance cyclization, while non-polar solvents may require catalysts (e.g., PTSA) to activate intermediates . Optimized protocols also emphasize temperature control (80–120°C) and stoichiometric ratios of benzimidazole precursors to thioamide reagents to prevent dimerization .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antitubercular vs. anticancer activity) often arise from structural variations, such as substituents at the C-3 or C-6 positions. For instance, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antitubercular activity (MIC: 0.5 µg/mL against M. tuberculosis H37Rv), while bulky aryl groups correlate with antitumor effects (IC₅₀: 8.2 µM in HepG2 cells) . Researchers should employ structure-activity relationship (SAR) studies with standardized assays (e.g., microplate Alamar Blue for antitubercular activity) and control for compound purity via HPLC (>95%) to minimize variability .

What advanced spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigning aromatic protons (δ 7.2–8.5 ppm) and distinguishing thiazine ring carbons (δ 45–55 ppm for CH₂ groups) .
  • HRMS : Confirming molecular ion peaks (e.g., [M+H]⁺ at m/z 257.0925 for C₁₂H₁₁N₃S) .
  • X-ray crystallography : Resolving fused-ring planarity and dihedral angles (<10° deviation), critical for docking studies .
  • IR spectroscopy : Identifying thioamide C=S stretches (1050–1150 cm⁻¹) and benzimidazole N-H vibrations (3400 cm⁻¹) .

How can computational methods improve the design of this compound derivatives?

Molecular docking (AutoDock Vina) and DFT calculations predict binding affinities to biological targets (e.g., M. tuberculosis enoyl-ACP reductase) and optimize substituent geometry. For example, methyl groups at C-2 improve hydrophobic interactions with enzyme pockets (ΔG: −9.2 kcal/mol) . MD simulations (>50 ns) further validate stability in binding sites, while QSAR models prioritize substituents with favorable LogP (1.5–3.0) and polar surface area (<80 Ų) for bioavailability .

What strategies address low solubility of this compound in pharmacological assays?

  • Prodrug design : Introduce phosphate esters at N-1, increasing aqueous solubility by 20-fold .
  • Nanoformulation : Use PEGylated liposomes (size: 100–150 nm) to enhance bioavailability (AUC₀–₂₄: 450 µg·h/mL vs. 120 µg·h/mL for free compounds) .
  • Co-solvent systems : Employ DMSO/PBS (10:90 v/v) to maintain compound stability while reducing precipitation .

How do researchers validate the mechanism of action for antitumor derivatives?

  • Enzyme inhibition assays : Measure IC₅₀ against topoisomerase II (e.g., 2.8 µM for derivative 9c) .
  • Apoptosis markers : Quantify caspase-3 activation (2.5-fold increase) and mitochondrial membrane depolarization (JC-1 assay) .
  • Transcriptomics : RNA-seq identifies downregulated pathways (e.g., PI3K/AKT) in treated cancer cells .

What are common pitfalls in scaling up this compound synthesis?

  • Exothermic reactions : Uncontrolled heat generation during cyclization can degrade products. Use jacketed reactors with gradual reagent addition .
  • Purification challenges : Silica gel chromatography may fail for polar derivatives. Switch to reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Byproduct formation : Monitor for [1,3]thiazino isomers via LC-MS and adjust reaction time (<6 hours) to suppress rearrangement .

How can cross-coupling reactions expand the structural diversity of this scaffold?

Suzuki-Miyaura reactions with aryl boronic acids introduce diverse substituents (e.g., 4-F-C₆H₄) at C-8, improving anticancer potency (IC₅₀: 4.7 µM vs. 12.3 µM for parent compound) . Sonogashira coupling with alkynes adds π-conjugated side chains, enhancing fluorescence for imaging applications (λₑₓ: 360 nm, λₑₘ: 450 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.